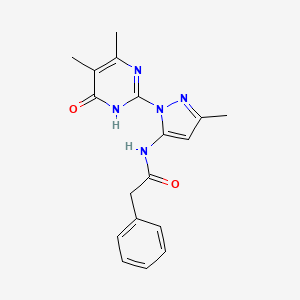

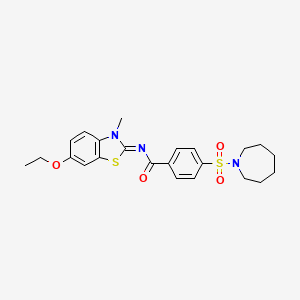

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide" is a derivative of pyrazolo[3,4-d]pyrimidin-4-one, which is a class of compounds known for their biological activities, including anticancer properties . These derivatives are of significant interest due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-4-one derivatives involves multiple steps, starting from simple precursors such as ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which is hydrolyzed to form the corresponding carboxylic acid. This acid is then reacted with acetic anhydride to yield the pyrazolo[3,4-d][1,3]oxazin-4-one. Further reactions with various reagents lead to the formation of different pyrazolo[3,4-d]pyrimidin-4-ones . Another synthesis route involves the intramolecular cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol in the presence of piperidine .

Molecular Structure Analysis

The molecular structure of antipyrine-like derivatives has been characterized using X-ray crystallography, revealing that they crystallize in the monoclinic space group with significant intermolecular interactions. These interactions include hydrogen bonds and π-interactions, which contribute to the stability of the molecular assemblies . Hirshfeld surface analysis and DFT calculations further support the importance of these interactions in the solid-state structure of these compounds .

Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidin-4-one derivatives undergo various chemical reactions, including condensation with hydrazine hydrate and aromatic aldehydes to yield a series of compounds with potential antitumor activity . Additionally, these derivatives can undergo [3+2] cycloaddition reactions to form novel isoxazolines and isoxazoles . The rearrangement of related compounds has also been observed, leading to different molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of different substituents and functional groups can affect their acidity, as indicated by the determination of pKa values for a series of related compounds . The electronic structure, including the HOMO-LUMO gap, provides insights into the chemical reactivity of these molecules . Additionally, the ability to form hydrogen bonds and other non-covalent interactions plays a crucial role in their solid-state packing and stability .

Aplicaciones Científicas De Investigación

Synthesis of Novel Organic Molecules

Researchers have developed various synthesis methods for creating novel compounds with potential medicinal applications. For instance, the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition involving N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored. This synthesis pathway highlights the versatility of pyrimidine derivatives in constructing complex organic molecules with potential biological activities (Rahmouni et al., 2014).

Anticancer Activity

Some newly synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown promising anticancer activities. These compounds, characterized by their structural diversity, have been evaluated against specific cancer cell lines, demonstrating the potential for the development of new anticancer agents (Abdellatif et al., 2014).

Antimicrobial Activity

The creation of heterocyclic compounds incorporating the pyrazole moiety has been investigated for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against various microbial strains, underscoring the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008).

Antipsychotic Agents

The exploration into the development of novel potential antipsychotic agents has led to the synthesis of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. These compounds have demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, indicating a unique mechanism of action and potential therapeutic applications in treating psychosis (Wise et al., 1987).

Propiedades

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-11-9-15(20-16(24)10-14-7-5-4-6-8-14)23(22-11)18-19-13(3)12(2)17(25)21-18/h4-9H,10H2,1-3H3,(H,20,24)(H,19,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZLKOBYDJZGPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC(=C(C(=O)N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2540634.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2540637.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)

![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)

![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)